![molecular formula C8H10O B162173 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- CAS No. 138711-28-1](/img/structure/B162173.png)
6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-, also known as 2-isopropylidene-6-oxabicyclo[3.1.0]hexane, is a bicyclic compound that has been extensively studied for its potential applications in various fields of science. This compound is of particular interest due to its unique chemical structure, which gives it a range of interesting properties. In
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- is not fully understood. However, it is believed to act as a dienophile in Diels-Alder reactions, which makes it a useful intermediate in the synthesis of complex organic molecules.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- are still being studied. However, it has been shown to have some antifungal and antibacterial properties, which make it a potentially useful compound for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- in lab experiments is its unique chemical structure, which allows it to be used as a building block for the synthesis of a range of other compounds. However, one limitation of using this compound is its relatively low yield of around 50%, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for research involving 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)-. One potential area of research is the development of new synthetic methods for the compound, which could increase its yield and make it more widely available for use in experiments. Another area of research is the exploration of its potential applications in the development of new antibiotics and other pharmaceuticals.
Conclusion:
In conclusion, 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- is a valuable compound for scientific research due to its unique chemical structure and properties. Its potential applications in organic synthesis, as well as its antifungal and antibacterial properties, make it a promising compound for the development of new antibiotics and other pharmaceuticals. Further research is needed to explore its full potential and develop new synthetic methods for the compound.
Synthesis Methods
The synthesis of 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- is a complex process that involves several steps. One common method of synthesis involves the reaction of 2,3-dihydrofuran with isobutyraldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate. This reaction results in the formation of the desired product with a yield of around 50%.
Scientific Research Applications
The unique properties of 6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- make it a valuable compound for scientific research. One of the most promising areas of application is in the field of organic synthesis. This compound can be used as a building block for the synthesis of a range of other compounds, including natural products and pharmaceuticals.
properties
CAS RN |
138711-28-1 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C8H10O/c1-5(2)6-3-4-7-8(6)9-7/h3-4,7-8H,1-2H3 |
InChI Key |
URDUJUZQSWLGLH-UHFFFAOYSA-N |
SMILES |
CC(=C1C=CC2C1O2)C |
Canonical SMILES |
CC(=C1C=CC2C1O2)C |
synonyms |
6-Oxabicyclo[3.1.0]hex-2-ene, 4-(1-methylethylidene)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)
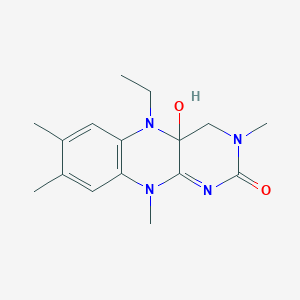

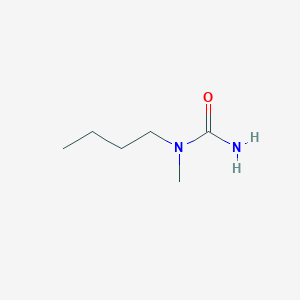

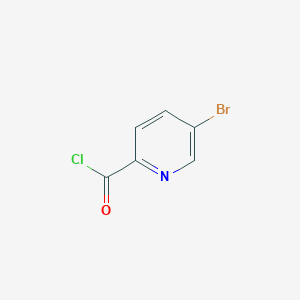

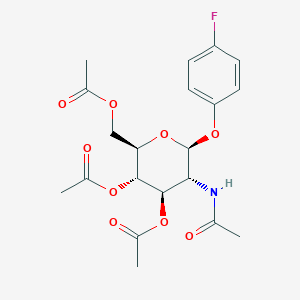

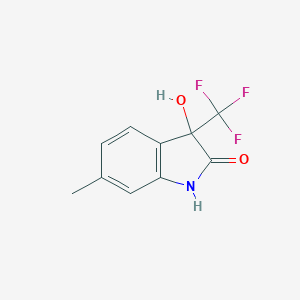
![N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide](/img/structure/B162112.png)
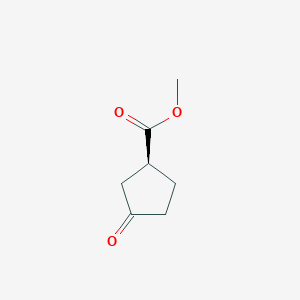
![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)